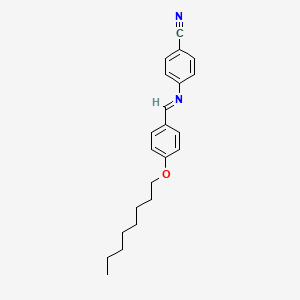

4-((4,5-二氢-1H-咪唑-2-基)氨基)丁酸

描述

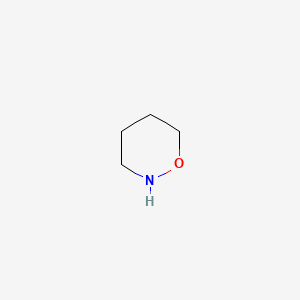

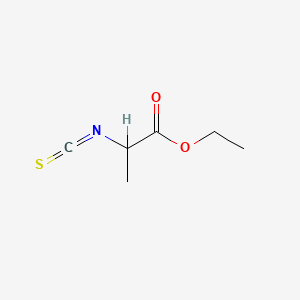

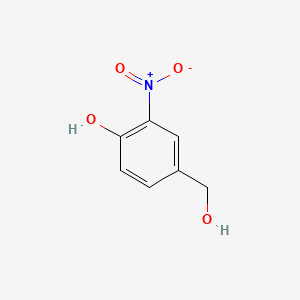

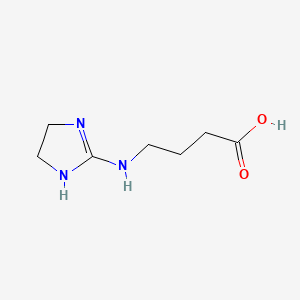

The compound "4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid" is a derivative of imidazole, which is a five-membered planar ring with two non-adjacent nitrogen atoms. Imidazole derivatives are of significant interest due to their presence in various biologically active compounds and potential therapeutic applications. The imidazole ring can be modified at different positions to yield a variety of compounds with diverse biological activities .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the base-catalyzed cyclization of certain precursors can lead to imidazole compounds with amino groups, which are reactive intermediates for further chemical transformations . Parallel synthesis methods have also been employed to create libraries of imidazole derivatives, including those bearing amino acid esters, which can be used for screening in drug discovery . Additionally, regioselective synthesis methods have been developed to introduce substituents at specific positions on the imidazole ring, further expanding the chemical diversity of these compounds .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using techniques such as X-ray crystallography. This method has revealed that in the crystalline state, certain imidazole derivatives exist in the 4-amino tautomer form, which is stabilized by an extensive hydrogen-bond network involving solvent molecules . The conformation of the imidazole ring can also influence the overall molecular geometry, as seen in compounds where the imidazole ring adopts an envelope conformation .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. They can react with ketones and aldehydes to form novel compounds, such as dihydropurines and purines, which are important structures in medicinal chemistry . The reactivity of the amino group on the imidazole ring allows for further functionalization and the formation of complex molecules with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of amino groups and other substituents can affect properties such as solubility, melting point, and reactivity. The intramolecular hydrogen bonding in some imidazole derivatives can predispose the presentation of pharmacophores, which are crucial for biological activity . The crystal structure of these compounds often reveals intermolecular interactions that can contribute to their stability and reactivity .

科学研究应用

杂环化合物合成

一个重要的应用领域是在杂环化合物的合成中,其中像“4-((4,5-二氢-1H-咪唑-2-基)氨基)丁酸”这样的分子可能在中间体或反应物中发挥作用。杂环化合物的化学,如咪唑及其衍生物,对于新材料、药物和生物活性分子的开发至关重要。例如,某些杂环骨架在生成多样化杂环化合物和染料中的反应性和实用性已被广泛研究,突显了它们在合成化学和材料科学中的重要性(Gomaa & Ali, 2020)。

药物合成和生物活性

另一个关键的应用领域是在药物合成和理解化合物的生物活性方面。氨基酸及其衍生物,包括咪唑相关化合物的灵活性和反应性,在设计和合成新的治疗剂中至关重要。例如,咪唑衍生物在药物化学中的作用凸显了结构相似化合物在开发具有各种生物活性的药物中的重要性(Shaikh et al., 2023)。此外,利用丙酮酸在药物合成中的应用展示了利用生物分子及其衍生物在制药研究中创造更高效和更清洁的反应途径的潜力(Zhang et al., 2021)。

抗肿瘤活性

咪唑衍生物已被研究用于其抗肿瘤活性,表明相关化合物在癌症研究中的潜在用途。研究详细描述了各种咪唑衍生物的结构和活性,为设计和合成新的抗肿瘤药物提供了见解(Iradyan et al., 2009)。

安全和危害

The safety and hazards associated with imidazole-containing compounds have been studied7. However, the specific safety and hazards for “4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid” are not explicitly mentioned in the available literature7.

未来方向

The future directions for the study and application of imidazole-containing compounds are vast, given their broad range of chemical and biological properties2. However, the specific future directions for “4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid” are not explicitly mentioned in the available literature2.

Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive understanding, further research and study are recommended.

属性

IUPAC Name |

4-(4,5-dihydro-1H-imidazol-2-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c11-6(12)2-1-3-8-7-9-4-5-10-7/h1-5H2,(H,11,12)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSWNNBAZYUSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179081 | |

| Record name | Butanoic acid, 4-((4,5-dihydro-1H-imidazol-2-yl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4,5-Dihydro-1H-imidazol-2-yl)amino)butanoic acid | |

CAS RN |

24341-66-0 | |

| Record name | 4-[(4,5-Dihydro-1H-imidazol-2-yl)amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24341-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-((4,5-dihydro-1H-imidazol-2-yl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024341660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-((4,5-dihydro-1H-imidazol-2-yl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。